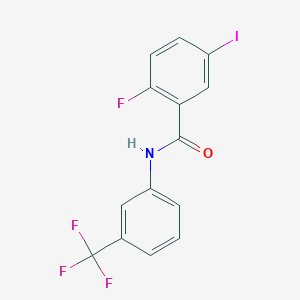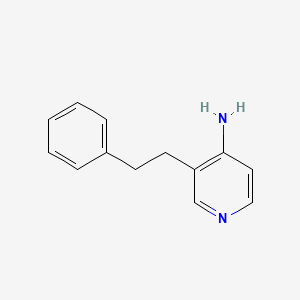
3-(2-Phenylethyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoacetophenone with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-methylpyridin-3-amine and phenylboronic acid can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aminopyridines.
Applications De Recherche Scientifique
3-(2-Phenylethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic processes and exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyridine: A compound with a similar pyridine structure but with an amino group at the 4-position.
2-Phenylethylamine: A compound with a phenylethyl group but lacking the pyridine ring.
Pyridin-4-amine: A compound with an amino group at the 4-position of the pyridine ring but without the phenylethyl group.
Uniqueness
3-(2-Phenylethyl)pyridin-4-amine is unique due to the combination of the phenylethyl group and the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6635-94-5 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15) |
Clé InChI |
KJHJUZMABIVSMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


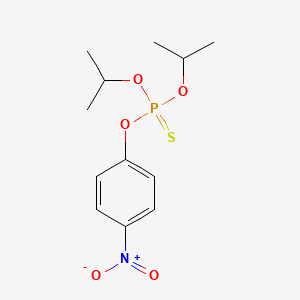
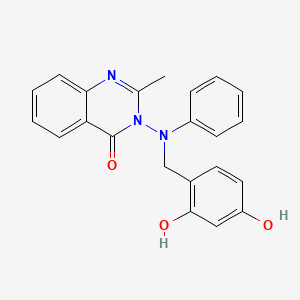
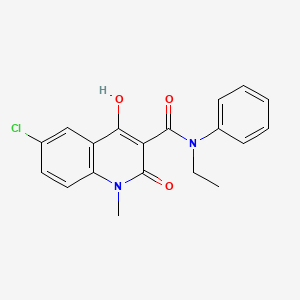
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)

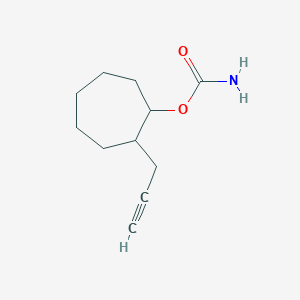

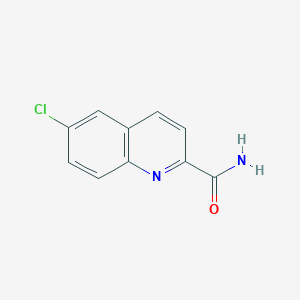

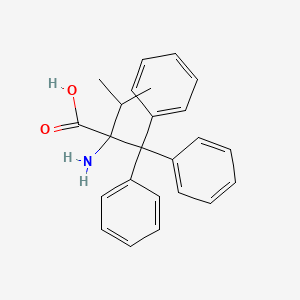
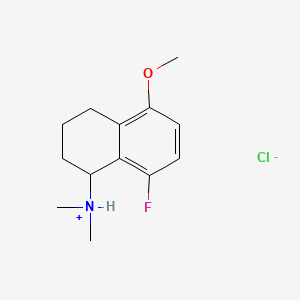
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
